4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid
Overview
Description
4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the protection of amines due to the acid-labile nature of the Boc group .
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in peptide synthesis
Mode of Action
The 4-(2-tert-Butoxycarbonylethyl)-benzoic acid compound contains a tert-butoxycarbonyl (Boc) group, which is known to act as a protecting group in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the underlying functional group . This property allows the compound to undergo specific chemical reactions without interfering with other functional groups present in the molecule .
Biochemical Pathways
The presence of the boc group suggests that the compound could play a role in peptide synthesis and other biochemical processes involving amino acids . The Boc group can protect amino acids during peptide synthesis, preventing unwanted side reactions .
Pharmacokinetics
For instance, the Boc group could affect the compound’s solubility, which in turn could influence its absorption and distribution within the body .
Result of Action
For instance, the Boc group could protect certain functional groups in the compound, allowing it to participate in specific chemical reactions without interference .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of 4-(2-tert-Butoxycarbonylethyl)-benzoic acid. For instance, the pH of the environment could affect the stability of the Boc group and thus the overall activity of the compound . Additionally, temperature and solvent conditions could also influence the compound’s reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid typically involves the reaction of benzoic acid with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or sulfuric acid dimethyl ester. The reaction is carried out at low temperatures (0-5°C) with continuous stirring to ensure proper mixing and reaction completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Chromium trioxide, sulfuric acid, acetone, cooling conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Trifluoroacetic acid, dichloromethane, ambient temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Removal of the Boc group to yield the free amine.
Scientific Research Applications
4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)benzoic acid: Similar in structure but lacks the ethyl group.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis.
Uniqueness
4-(2-(tert-Butoxycarbonyl)ethyl)benzoic acid is unique due to the presence of both the benzoic acid and Boc-protected amine functionalities. This dual functionality allows for versatile applications in organic synthesis, particularly in the selective protection and deprotection of amines.
Properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNDNMLARUSPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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